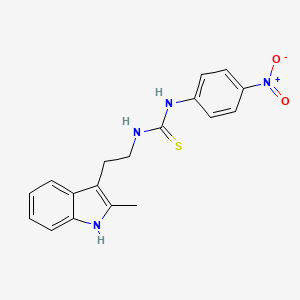

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

Description

1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea is a thiourea derivative featuring a 2-methylindole moiety linked via an ethyl spacer to a thiourea group substituted with a 4-nitrophenyl ring. The 2-methylindole component contributes to hydrophobicity and structural rigidity, which could improve binding affinity to biological targets like enzymes or receptors.

Properties

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-15(16-4-2-3-5-17(16)20-12)10-11-19-18(25)21-13-6-8-14(9-7-13)22(23)24/h2-9,20H,10-11H2,1H3,(H2,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUOWEYBPJSEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The compound features an indole moiety linked to a thiourea group, which is known for its diverse biological activities. The presence of the 4-nitrophenyl group enhances its pharmacological profile, making it a candidate for further investigation.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial in treating hyperpigmentation disorders. A derivative of this compound demonstrated an IC50 value of 5.9 μM, outperforming kojic acid (IC50 = 16.4 μM) in inhibiting tyrosinase activity. Kinetic studies indicated that it acts through competitive inhibition, with favorable binding interactions confirmed via molecular docking studies .

2. Anticancer Activity

Thiourea derivatives, including this compound, have shown promising anticancer properties. Research indicates that certain derivatives exhibit IC50 values ranging from 3 to 20 μM against various cancer cell lines, including breast and prostate cancer cells. These compounds target specific molecular pathways that regulate cancer cell proliferation and apoptosis .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole-Thiourea Derivative | MCF-7 (Breast) | 1.50 |

| Indole-Thiourea Derivative | PC-3 (Prostate) | 7 - 20 |

| Indole-Thiourea Derivative | Panc-1 (Pancreatic) | <20 |

3. Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various pathogens. It showed effectiveness against E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .

Table 2: Antibacterial Activity

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 - 50 | 29 |

| P. aeruginosa | 40 - 50 | 24 |

| K. pneumoniae | 40 - 50 | 30 |

4. Anti-inflammatory Activity

Thiourea derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from this structure showed significant inhibition rates of up to 89% for IL-6 compared to standard treatments .

The biological activities of the compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

- Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin.

- Anticancer Mechanisms : It influences pathways related to apoptosis and angiogenesis, effectively reducing tumor growth.

- Antibacterial Mechanism : The exact mechanism is still under investigation but may involve disrupting bacterial cell wall synthesis.

Case Studies

In a study focusing on the anticancer effects of thiourea derivatives, researchers found that a specific derivative induced apoptosis in MCF-7 cells through activation of caspases and subsequent cell cycle arrest in the S phase, demonstrating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiourea derivatives with indole and aryl substituents are well-documented. Key structural analogs include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-nitrophenyl group (in 5g and 7f) enhances antibacterial and enzyme inhibitory activity compared to electron-donating groups like 4-methylphenyl .

- Indole modifications: Methylation at the indole’s 2-position (target compound) may improve metabolic stability over non-methylated analogs (e.g., compound 17) .

Physicochemical Properties

- Melting Points : 4-Nitrophenyl derivatives (e.g., 5g: 220.7–221.7°C) generally have higher melting points than fluoro- or methyl-substituted analogs, likely due to stronger intermolecular interactions .

- Synthetic Yields : Compounds with 4-nitrophenyl groups (e.g., 5g: 64%) are synthesized in moderate-to-high yields, suggesting stability during preparation .

Computational and Structural Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.